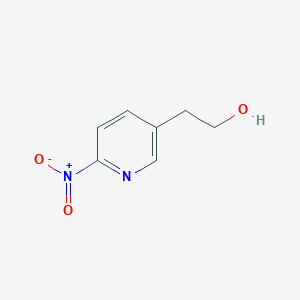
1,1-Diethoxy-2-(2-methoxyethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxy-2-(2-methoxyethoxy)ethane is an organic compound with the molecular formula C9H20O4. It is a colorless, transparent liquid that is used in various chemical reactions and industrial applications. This compound is known for its solubility in water and organic solvents, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
1,1-Diethoxy-2-(2-methoxyethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of ethanol with acetaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the final product. Industrial production methods often involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1,1-Diethoxy-2-(2-methoxyethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles like halides or amines.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form ethanol and acetaldehyde.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxy-2-(2-methoxyethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of acetals and ketals.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: It is employed in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane involves its ability to act as a protecting group for carbonyl compounds. By forming acetals or ketals, it stabilizes reactive intermediates and prevents unwanted side reactions. This compound can also participate in nucleophilic addition and substitution reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,1-Diethoxy-2-(2-methoxyethoxy)ethane can be compared with similar compounds such as:
1,2-Dimethoxyethane: This compound has similar solubility properties but differs in its reactivity and applications.
1,1-Diethoxyethane: It is structurally similar but lacks the methoxyethoxy group, leading to different chemical behavior and uses.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound contains a bromine atom, making it more reactive in substitution reactions.
This compound stands out due to its unique combination of ethoxy and methoxyethoxy groups, which confer distinct reactivity and solubility properties.
Eigenschaften
CAS-Nummer |
62005-54-3 |
|---|---|
Molekularformel |
C9H20O4 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1,1-diethoxy-2-(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C9H20O4/c1-4-12-9(13-5-2)8-11-7-6-10-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
GEUZCLYZVBWYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(COCCOC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
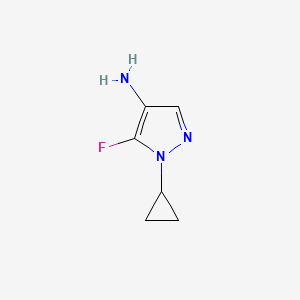
![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
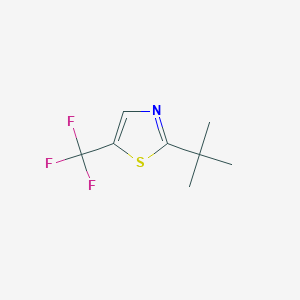
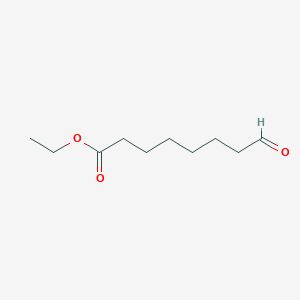
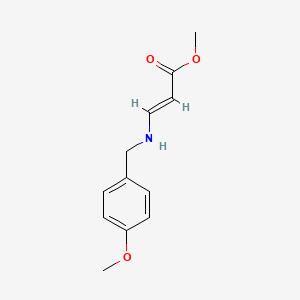
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)
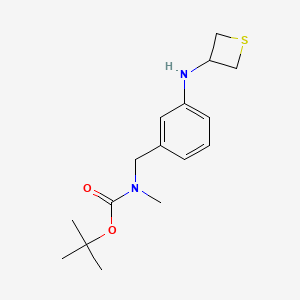
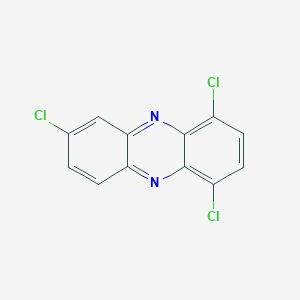
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)

